7-Chlorothiokynurenic acid
CAS No.: 135025-56-8
Cat. No.: VC21244271
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135025-56-8 |
---|---|
Molecular Formula | C10H6ClNO2S |
Molecular Weight | 239.68 g/mol |
IUPAC Name | 7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) |
Standard InChI Key | KSCOHHUVHWAXLK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O |
Introduction
Chemical Structure and Properties
7-Chlorothiokynurenic acid features a distinctive molecular structure characterized by the addition of a chlorine atom at the 7-position of the thiokynurenic acid backbone. This specific structural modification significantly enhances its antagonistic activity at the glycine binding site compared to unmodified kynurenic acid.
Physical and Chemical Characteristics
The compound exhibits several notable physical and chemical properties that influence its pharmacological behavior:
-
It possesses moderate solubility in organic solvents but limited water solubility
-
The compound demonstrates chemical stability under standard laboratory conditions
-
Its three-dimensional conformation plays a critical role in its receptor binding affinity
-
The presence of the chlorine atom at position 7 significantly enhances its antagonistic potency at the glycine site
These properties collectively contribute to its effectiveness as a research tool compound in neurobiological investigations.
Synthesis Methodologies
The synthesis of 7-Chlorothiokynurenic acid typically involves the chlorination of kynurenic acid derivatives through various chemical methods. The process requires careful control of reaction conditions to ensure selective chlorination at the desired position.
One common approach involves a multi-step synthesis procedure starting with appropriate precursors and utilizing selective chlorination techniques to yield the final compound with high purity. The specific reaction mechanisms have been the subject of mechanistic studies to optimize yield and purity, including investigations into:
-
The fundamental reaction mechanism
-
Electronic effects of substituents on reaction outcomes
These synthesis approaches have been refined through various research efforts, with yields being optimized through careful selection of reaction conditions and purification methods.
Pharmacological Mechanism of Action
7-Chlorothiokynurenic acid exerts its primary pharmacological effects through potent and selective competitive antagonism at the glycine binding site of NMDA receptors. This mechanism is distinctive from direct channel blockers and offers a more targeted approach to modulating glutamatergic transmission.
NMDA Receptor Interaction
The compound's interaction with NMDA receptors follows a competitive antagonism model at the glycine site, effectively preventing glycine from binding and thereby reducing NMDA receptor activation . This mechanism allows for modulation of excitatory neurotransmission without completely blocking the ion channel.
In experimental models, 7-Chlorothiokynurenic acid has demonstrated neuroprotective effects by attenuating excitotoxic damage. Studies have shown that compounds targeting the glycine site can significantly reduce neuronal injury in models of ischemia and other excitotoxic conditions . This provides evidence that the glycine site represents a viable target for therapeutic intervention in various neurological disorders.
Secondary Mechanisms
Beyond its primary action as a glycine site antagonist, research suggests that 7-Chlorothiokynurenic acid may also interact with additional neurotransmitter systems:
-
It may exhibit inhibitory effects on the reuptake of glutamate into synaptic vesicles
-
The compound potentially modulates other aspects of glutamatergic signaling
-
It may influence tryptophan metabolic pathways due to its structural similarity to kynurenic acid
Neuroprotective Effects
One of the most significant properties of 7-Chlorothiokynurenic acid is its demonstrated neuroprotective potential in various experimental models.
Ischemia Protection
Research has shown that 7-chlorokynurenic acid (a closely related compound) significantly attenuates ischemia-induced neuronal damage when administered intraventricularly immediately before ischemic events . In rat models, this intervention resulted in reduced CA1 pyramidal cell loss following transient forebrain ischemia, suggesting a protective mechanism against excitotoxic damage.
Cognitive Function Preservation
Notably, ischemic rats treated with glycine site antagonists showed unimpaired acquisition of delayed nonmatching to sample tasks 8 weeks following surgery, whereas saline-treated ischemic rats demonstrated significant impairments . This finding suggests that beyond cellular protection, these compounds may preserve cognitive function following neurological insults.
Table 1: Neuroprotective Effects of 7-Chlorothiokynurenic Acid in Experimental Models
Comparative Pharmacology
Understanding the position of 7-Chlorothiokynurenic acid within the broader landscape of NMDA receptor modulators provides important context for its research applications.
Comparison with Other NMDA Antagonists
Unlike direct channel blockers such as MK-801 (dizocilpine), 7-Chlorothiokynurenic acid modulates NMDA receptor function through the glycine co-agonist site. This distinction may be significant for several reasons:
-
Different side effect profiles
-
Potentially more selective neuroprotection
-
Varied effectiveness across different pathological conditions
Research highlights 7-Chlorothiokynurenic acid as a potential alternative to direct channel blockers like MK-801, aiming to achieve neuroprotection without the undesirable side effects commonly associated with complete NMDA receptor blockade.
Activity Comparison with Related Compounds
Studies examining the relative potency of various glycine site ligands have established a hierarchy of effectiveness. Within this comparative framework, 7-Chlorothiokynurenic acid demonstrates superior potency as a glycine site antagonist with an IC50 value of 0.40 μM , making it one of the more potent compounds in this class.
Limitations and Challenges
Despite its promising pharmacological profile, 7-Chlorothiokynurenic acid faces significant limitations that have restricted its direct clinical application.
Blood-Brain Barrier Penetration
A major limitation of 7-chlorokynurenic acid (a closely related compound) is its inability to cross the blood-brain barrier effectively . This pharmacokinetic limitation severely restricts its potential direct therapeutic use in neurological conditions, as central nervous system penetration is essential for clinical efficacy.
To address this limitation, prodrug approaches have been developed. For example, 4-chlorokynurenine (AV-101) was designed as a centrally-penetrant prodrug of 7-chlorokynurenic acid and has progressed to clinical trials for conditions like major depressive disorder . This approach demonstrates the continued interest in the therapeutic potential of glycine site modulation despite the limitations of the parent compounds.
Research Applications
7-Chlorothiokynurenic acid has found various applications in neuroscience research, serving as an important tool for understanding NMDA receptor function and exploring potential therapeutic approaches.
Experimental Models of Neurological Disorders
The compound has been utilized in numerous research contexts:
-
Studies investigating mechanisms of excitotoxicity
-
Models of ischemic brain injury
-
Research exploring neurodegenerative disease pathways
-
Investigations into psychiatric conditions involving glutamatergic dysfunction
These applications have contributed significantly to our understanding of NMDA receptor pharmacology and the potential therapeutic value of glycine site modulation.
Drug Development Platform
The structural and pharmacological insights gained from research with 7-Chlorothiokynurenic acid have informed the development of next-generation compounds targeting the glycine site with improved properties. These efforts aim to overcome limitations while preserving the beneficial effects observed with the parent compound.
Future Research Directions
The continued investigation of 7-Chlorothiokynurenic acid and related compounds represents an important frontier in neuropharmacology research.
Structural Modifications
Ongoing research focuses on developing structural analogues with:
-
Improved blood-brain barrier penetration
-
Enhanced selectivity for specific NMDA receptor subtypes
-
Optimized pharmacokinetic properties
-
Reduced potential for adverse effects
These structure-activity relationship studies aim to identify compounds that maintain the beneficial properties of 7-Chlorothiokynurenic acid while overcoming its limitations.
Expanded Therapeutic Applications
Beyond the currently investigated applications, there is potential for glycine site antagonists in additional therapeutic areas:
-
Pain management through NMDA receptor modulation
-
Neurodevelopmental disorders with glutamatergic involvement
-
Substance use disorders
-
Additional psychiatric conditions
The unique mechanism of action of glycine site antagonists suggests they may offer therapeutic benefits in conditions where direct NMDA receptor blockade proves too disruptive to normal physiological function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume